N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group and a methyl-oxopyrimidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves a multi-step process:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Methyl-oxopyrimidinyl Intermediate: The next step involves the synthesis of the 4-methyl-6-oxopyrimidinyl intermediate. This can be done through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and urea.
Coupling Reaction: The final step involves the coupling of the two intermediates to form the target compound. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as this compound, this compound, and this compound share structural similarities.
Uniqueness: The presence of both the acetylphenyl and methyl-oxopyrimidinyl groups in this compound imparts unique chemical and biological properties, making it distinct from other compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-15(21)18(9-16-10)8-14(20)17-13-5-3-12(4-6-13)11(2)19/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSFBZSHSPAQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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